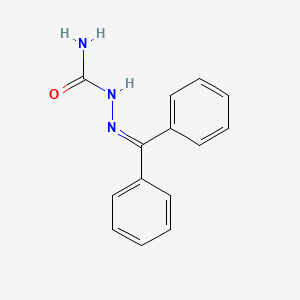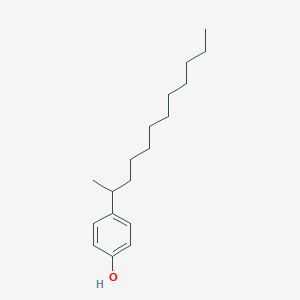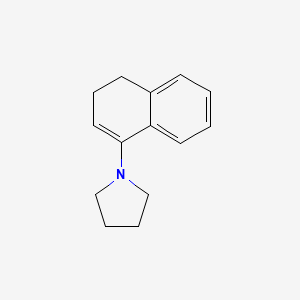
Pyrrolidine, 1-(3,4-dihydro-1-naphthalenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidine, 1-(3,4-dihydro-1-naphthalenyl)-: is a chemical compound with the molecular formula C₁₄H₁₇N It is known for its unique structure, which combines a pyrrolidine ring with a dihydronaphthalene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(3,4-dihydro-1-naphthalenyl)- typically involves the reaction of pyrrolidine with 3,4-dihydronaphthalene under specific conditions. One common method includes:
Reacting pyrrolidine with 3,4-dihydronaphthalene: in the presence of a catalyst such as palladium on carbon (Pd/C).
Heating the mixture: to a temperature range of 80-100°C.
Purifying the product: through techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Pyrrolidine, 1-(3,4-dihydro-1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in an aqueous medium.
Major Products Formed
Oxidation: Formation of naphthalenic derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine compounds.
科学研究应用
Pyrrolidine, 1-(3,4-dihydro-1-naphthalenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of Pyrrolidine, 1-(3,4-dihydro-1-naphthalenyl)- involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction pathways and metabolic processes, depending on the specific application.
相似化合物的比较
Similar Compounds
- Pyrrolidine
- 3,4-Dihydronaphthalene
- 1-(1-Pyrrolidino)-3,4-dihydronaphthalene
Uniqueness
Pyrrolidine, 1-(3,4-dihydro-1-naphthalenyl)- is unique due to its combined structure of pyrrolidine and dihydronaphthalene, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
属性
CAS 编号 |
7007-34-3 |
|---|---|
分子式 |
C14H17N |
分子量 |
199.29 g/mol |
IUPAC 名称 |
1-(3,4-dihydronaphthalen-1-yl)pyrrolidine |
InChI |
InChI=1S/C14H17N/c1-2-8-13-12(6-1)7-5-9-14(13)15-10-3-4-11-15/h1-2,6,8-9H,3-5,7,10-11H2 |
InChI 键 |
SKQFWLMZKFEKRZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=CCCC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




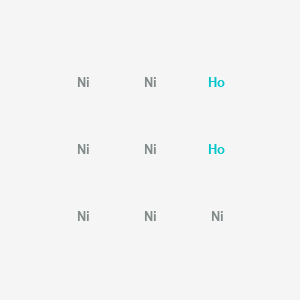
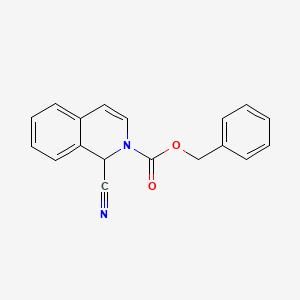
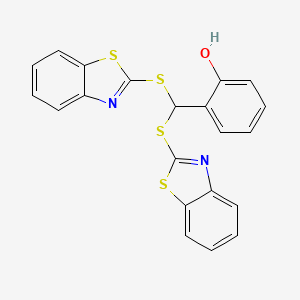
![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)




